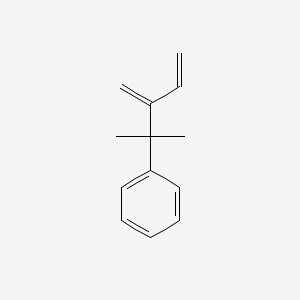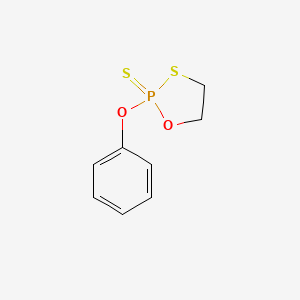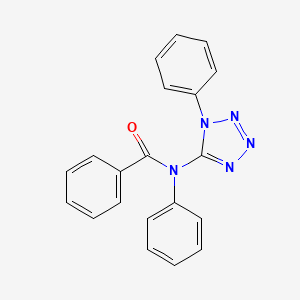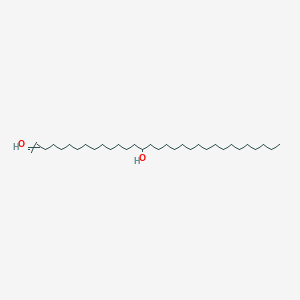
Dotriacont-1-ene-1,15-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dotriacont-1-ene-1,15-diol is a long-chain alkyl diol with the molecular formula C32H64O2. It is characterized by the presence of a double bond at the first carbon and hydroxyl groups at the first and fifteenth carbons. This compound is part of a class of long-chain diols that have significant applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dotriacont-1-ene-1,15-diol typically involves the hydroxylation of 1-dotriacontene. This can be achieved through the use of osmium tetroxide (OsO4) or potassium permanganate (KMnO4) as oxidizing agents. The reaction conditions often include a non-aqueous solvent such as chloroform or acetone to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes followed by selective oxidation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and ketones.
Reduction: The compound can be reduced to form saturated diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Acid chlorides, alkyl halides
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Saturated diols
Substitution: Esters, ethers
Aplicaciones Científicas De Investigación
Dotriacont-1-ene-1,15-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Serves as a biomarker for certain marine algae and can be used in the study of marine ecosystems.
Industry: Utilized in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Dotriacont-1-ene-1,15-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating its role as a surfactant. Additionally, the double bond can participate in electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
1-Dotriacontene: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,15-Triacontanediol: Another long-chain diol with hydroxyl groups at the first and fifteenth carbons but lacks the double bond, affecting its reactivity and applications.
Uniqueness: Dotriacont-1-ene-1,15-diol’s unique combination of a double bond and hydroxyl groups at specific positions makes it particularly useful in applications requiring both hydrophilic and hydrophobic properties. This dual functionality is not commonly found in other long-chain diols, making it a valuable compound in various fields.
Propiedades
Número CAS |
114749-63-2 |
|---|---|
Fórmula molecular |
C32H64O2 |
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
dotriacont-1-ene-1,15-diol |
InChI |
InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h28,31-34H,2-27,29-30H2,1H3 |
Clave InChI |
WBQREJHQGTVHMB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCC=CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)

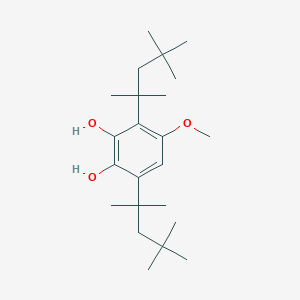

![Benzonitrile, 2-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14305353.png)
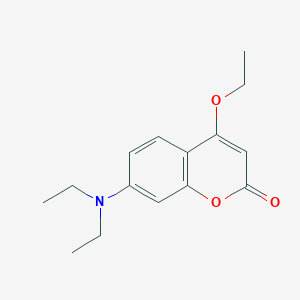

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
